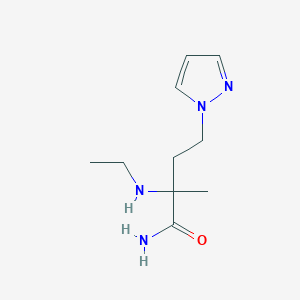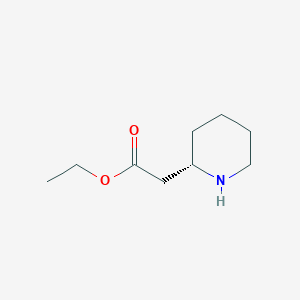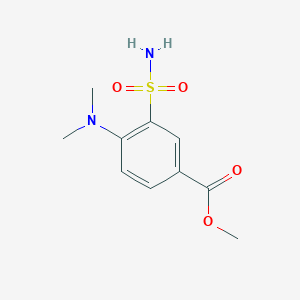![molecular formula C8H15NO B13524432 (4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)
(4r,7r)-1-Azaspiro[3.5]nonan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4r,7r)-1-Azaspiro[35]nonan-7-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4r,7r)-1-Azaspiro[3.5]nonan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.
Scientific Research Applications
(4r,7r)-1-Azaspiro[3.5]nonan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring system can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4r,7r)-1-Oxaspiro[3.5]nonan-7-ol: Similar spirocyclic structure but with an oxygen atom instead of nitrogen.
2-Oxaspiro[3.5]nonan-7-ol: Another spirocyclic compound with an oxygen atom in the ring system.
Uniqueness
(4r,7r)-1-Azaspiro[3.5]nonan-7-ol is unique due to the presence of the nitrogen atom in the spiro ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-7-ol |
InChI |
InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-6-9-8/h7,9-10H,1-6H2 |
InChI Key |
DSVNXTAFDGOZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)




![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)


![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)


